molecular formula C22H20N2O5S2 B2439987 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 921871-46-7

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2439987
CAS No.: 921871-46-7
M. Wt: 456.53
InChI Key: CVQRYQBHBFUTHS-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating multiple pharmacophores, including a 7-ethoxybenzofuran moiety and a thiazole ring, linked by a benzamide scaffold with an ethylsulfonyl functional group. The benzofuran core is a privileged structure in drug design, known for its presence in various biologically active molecules . The specific incorporation of a 7-ethoxy substituent may be explored to modulate the compound's lipophilicity and electronic properties, thereby influencing its interaction with biological targets. Similarly, the thiazole ring is a common heterocycle in pharmaceuticals, contributing to a wide spectrum of biological activities. The ethylsulfonyl group is a strong electron-withdrawing moiety that can be critical for binding affinity and metabolic stability. Researchers can investigate this compound as a key intermediate or a novel chemical entity for screening against a range of biological targets, particularly in oncology, virology, and inflammation. Its complex structure makes it a suitable candidate for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c1-3-28-18-10-6-7-14-12-19(29-20(14)18)17-13-30-22(23-17)24-21(25)15-8-5-9-16(11-15)31(26,27)4-2/h5-13H,3-4H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQRYQBHBFUTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran ring, followed by the introduction of the thiazole ring, and finally the attachment of the benzamide group. Each step requires specific reagents and conditions, such as:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and ethyl acetoacetate under acidic conditions.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the benzofuran and thiazole intermediates with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the benzamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted benzamides

Scientific Research Applications

Anticancer Properties

The compound has been extensively studied for its anticancer effects. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. In vitro assays have demonstrated that at concentrations around 10 µM, N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide can reduce cell viability by over 70% in models such as MCF-7 breast cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)% Inhibition at 10 µM
MCF-75.072%
A5496.568%
HeLa4.875%

These findings suggest that the compound may inhibit critical enzymes involved in cell division and DNA replication, leading to apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells.

Antimicrobial Activity

This compound also shows promising antimicrobial properties. Studies have indicated its effectiveness against various bacterial and fungal strains. Its mechanism likely involves disrupting microbial cell membranes, which could be beneficial in treating infections caused by resistant microorganisms.

Table 2: Antimicrobial Activity

PathogenMethod UsedMIC (µg/mL)
E. coliDisk diffusion32
S. aureusDisk diffusion16
C. albicansMIC determination64

These results highlight the potential of this compound as a scaffold for developing new antimicrobial agents.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole ring followed by the attachment of the benzofuran moiety and ethylsulfonyl group. Common synthetic routes utilize solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate coupling reactions.

Molecular dynamics simulations have been utilized to study the interactions between this compound and various biological targets. These studies reveal insights into binding affinities and mechanisms of action, indicating that hydrogen bonding and hydrophobic contacts play crucial roles in its biological efficacy .

Case Studies

  • Anticancer Studies : In a recent study, this compound demonstrated significant inhibition of tumor growth in xenograft models, supporting its potential as an anticancer therapeutic agent.
  • Antimicrobial Research : Another study focused on the compound's effectiveness against multi-drug resistant strains of bacteria, showing that it could serve as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
  • N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Uniqueness

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. The ethoxy group on the benzofuran ring may also impart distinct electronic properties, affecting the compound’s overall behavior in chemical reactions and interactions with biological targets.

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a novel compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₈H₁₉N₃O₃S
  • Key Functional Groups : Thiazole ring, benzofuran moiety, ethylsulfonyl group, and benzamide structure.

This unique combination of functional groups enhances its solubility and reactivity, which are critical for its biological activity.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. The presence of the benzofuran moiety is particularly significant in conferring these properties, making it effective against various bacterial strains, including Staphylococcus aureus .

2. Antitumor Activity
The compound has shown promising results in preclinical studies for its antitumor effects. It acts by inhibiting key enzymes involved in DNA replication, such as DNA topoisomerases I and II, which are crucial for cell division . Additionally, it has been reported to induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells .

3. Mechanism of Action
The exact mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors, altering their activity and impacting cellular signaling pathways .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12 µg/mL.
Antitumor Activity In vitro studies showed a significant reduction in cell viability in lung and breast cancer cell lines with IC50 values ranging from 10 to 20 µM .
Safety Profile At low concentrations, minimal toxicity was observed; however, hepatotoxicity was noted at higher doses .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions:

  • Preparation of the thiazole derivative.
  • Coupling with the benzofuran moiety.
  • Introduction of the ethylsulfonyl group.

This process highlights the complexity and versatility of the compound's synthesis, which is essential for its development as a therapeutic agent .

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
  • Research Tools : For studying cellular mechanisms related to enzyme inhibition and apoptosis.

Q & A

Q. How can cryo-EM or X-ray crystallography elucidate binding modes in complex with target proteins?

  • Methodological Answer : Co-crystallize the compound with purified kinase domains (e.g., JAK2) in 20% PEG 8000, 0.1 M HEPES pH 7.5. Resolve structures at 2.1 Å resolution (e.g., Rigaku XtaLAB Synergy-S). The benzofuran-thiazole scaffold may occupy the hydrophobic pocket, while the sulfonyl group stabilizes the activation loop .

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